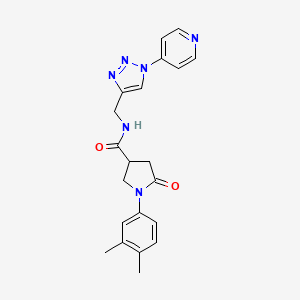

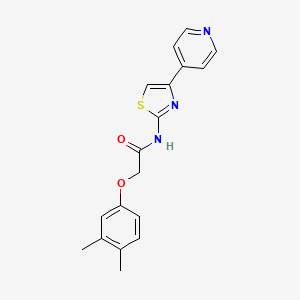

![molecular formula C22H20N4O2 B2851784 N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-41-1](/img/structure/B2851784.png)

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles, thiazoles and fused thiazoles have been reported to possess many biological activities . They have found numerous applications in fluorescent substances, dyes, agrochemicals, and more .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using computational studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed using IR, 1 H-NMR, APT, and HRMS .Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques : A notable approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to novel N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). This method highlights the chemical reactivity and potential for creating diverse molecular architectures.

Diverse Reaction Conditions : The synthesis of pyrazolo[3,4-b]pyridine derivatives can also be achieved under various conditions, leading to a wide range of substituted compounds. This includes the use of different reagents and reaction conditions to introduce various functional groups, further expanding the chemical space of these compounds (Harb et al., 2005).

Biological Evaluation : Some derivatives have been synthesized and evaluated for their biological activities, such as anticancer and anti-inflammatory properties. This underscores the potential medicinal and pharmacological applications of these compounds, making them valuable targets for further research (Rahmouni et al., 2016).

One-Pot Syntheses : Innovative one-pot synthesis methods have been developed, offering efficient routes to fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These methods highlight the potential for streamlined synthesis processes, which are beneficial for large-scale production and further functionalization of these compounds (Shaabani et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-3-25(16-10-6-4-7-11-16)22(28)18-14-23-21-19(20(18)27)15(2)24-26(21)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLREEIVLWMJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2851701.png)

![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2851706.png)

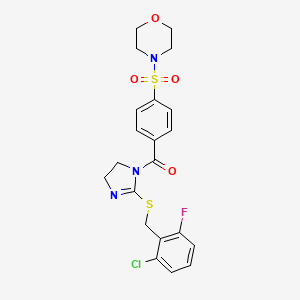

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)

![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)

![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)